molecular formula C11H6Cl2N2S B2391573 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 910443-26-4

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2391573
CAS No.: 910443-26-4
M. Wt: 269.14
InChI Key: CHZQNAGYBJGLNR-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole is a fused heterocyclic compound characterized by an imidazo[2,1-b]thiazole core substituted at the 6-position with a 3,4-dichlorophenyl group. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antiviral, antitumoral, and enzyme-modulating properties .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZQNAGYBJGLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=CSC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the constitutive androstane receptor (CAR), which plays a role in the regulation of drug metabolism and detoxification pathways . The compound’s ability to modulate these pathways contributes to its biological activities, including its anticancer and antiviral effects.

Comparison with Similar Compounds

Table 1: Key Analogues of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole

Compound Name Substituents/Modifications Biological Activity/Application Reference ID
CITCO 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime Direct constitutive androstane receptor (CAR) agonist
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl group at C-6 Potent COX-2 inhibition (IC₅₀ = 0.08 µM)
2-[(3,4-Dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole Dichlorophenylmethyl and fluorophenyl groups Screening compound for unknown targets
6-(2-Thienyl)imidazo[2,1-b]thiazole derivatives Thienyl substituents at C-5 or C-6 Antifungal activity (e.g., Aspergillus spp.)
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole Bromophenyl group at C-6 Safety profile documented (GHS Category 2)

Substituent Effects on Pharmacological Activity

  • Chlorophenyl vs. Dichlorophenyl : CITCO (4-chlorophenyl) activates CAR with high specificity, while the 3,4-dichlorophenyl variant may exhibit altered binding due to increased electron withdrawal and steric effects .
  • Methylsulfonylphenyl : The 4-(methylsulfonyl)phenyl derivative demonstrates COX-2 inhibitory activity 10-fold more potent than its unsubstituted counterpart, highlighting the role of sulfonyl groups in enzyme interaction .
  • Thienyl and Halogenated Aromatics : Thienyl-substituted analogs (e.g., compound 8 in ) show antifungal activity, whereas bromophenyl derivatives prioritize synthetic accessibility and stability .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Key Solvents) Safety Profile (GHS)
This compound* ~325.2 (estimated) Low in H₂O; moderate in DMSO Data lacking; assume Category 2
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole 323.2 Insoluble in H₂O; soluble in DMF Acute toxicity (Category 2)
6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole 264.1 Soluble in chloroform, acetone Not classified

*Estimated based on structural analogs.

Solubility and Formulation

  • Dichlorophenyl vs. Bromophenyl : Brominated derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
  • Alkyl Chain Modifications : Introduction of bromopropyl groups (e.g., ) enhances lipophilicity, favoring blood-brain barrier penetration.

Biological Activity

6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H6Cl2N2S
  • Molecular Weight : 269.1 g/mol
  • CAS Number : 910443-26-4

Biological Activity Overview

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Effects : Inhibition of cell proliferation in various cancer cell lines.
  • Anti-inflammatory Properties : Potential to modulate inflammatory pathways.
  • Enzyme Inhibition : Interaction with specific kinases and enzymes involved in cancer progression.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and related compounds:

Case Study 1: Inhibition of Focal Adhesion Kinase (FAK)

A study highlighted that imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant inhibition of FAK phosphorylation in pancreatic cancer cells. Compounds showed IC50 values ranging from 0.59 to 2.81 µM against mesothelioma cell lines . This suggests that modifications to the imidazo-thiazole scaffold can enhance anticancer activity.

Case Study 2: Antiproliferative Activity Against Pancreatic Ductal Adenocarcinoma

Another series of studies focused on derivatives of imidazo[2,1-b][1,3]thiazole which exhibited antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cells. Notably, compounds showed IC50 values between 5.11 and 10.8 µM and inhibited cell migration in scratch assays . These findings indicate a promising avenue for further development.

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)Activity Type
Compound AImidazo[2,1-b][1,3]thiazole0.59 - 2.81Anticancer (FAK Inhibition)
Compound BImidazo[2,1-b][1,3]thiadiazole5.11 - 10.8Antiproliferative (PDAC)
Compound CThiazolo[3,2-b][1,2,4]triazoleVariesAnti-inflammatory

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Targeting kinases such as FAK plays a crucial role in reducing tumor cell viability and migration.
  • Modulation of Gene Expression : Enhancing the expression of transporters like hENT-1 may improve drug efficacy when combined with existing chemotherapeutics like gemcitabine .

Drug-Likeness and Pharmacokinetics

The drug-likeness analysis of thiazole derivatives indicates favorable properties such as:

  • Lipophilicity : Suitable for gastrointestinal absorption.
  • Toxicity Profile : Generally low toxicity risks were reported for several derivatives studied .

Q & A

Basic: What are the most efficient synthetic routes for 6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions , achieving yields of 90–96% . Key optimization steps include:

  • Substrate pre-treatment : Use commercially available reagents without purification to reduce costs.
  • Reaction monitoring : Thin-layer chromatography (TLC) on silica gel with UV detection ensures reaction completion .
  • Temperature control : Maintain ambient conditions to minimize side reactions.
    Alternative methods include multi-step protocols involving hydrazonoyl halides or microwave-assisted synthesis for time efficiency .

Basic: What biological activities are associated with this compound, and how are they evaluated?

The imidazo[2,1-b][1,3]thiazole scaffold exhibits anticancer , antimicrobial , and anti-inflammatory properties . Standard assays include:

  • Anticancer : MTT assays against cell lines (e.g., breast cancer MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Kinase inhibition : Fluorescence-based enzymatic assays to quantify inhibition of targets like EGFR or CDK2 .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural confirmation : NMR (¹H/¹³C) and HRMS for molecular weight validation .
  • Purity assessment : HPLC with UV detection (≥98% purity threshold) .
  • Thermal stability : Melting point determination via electrothermal apparatus (capillary method) .
  • Crystallography : Single-crystal X-ray diffraction for resolving stereochemistry in complex derivatives .

Advanced: How do substituent variations (e.g., halogens, methoxy groups) impact structure-activity relationships (SAR)?

Substituents at the phenyl ring and imidazo-thiazole core modulate activity:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance anticancer potency by increasing electrophilicity and target binding .
  • Methoxy groups : Improve solubility and bioavailability but may reduce antimicrobial efficacy due to steric hindrance .
  • Fluorine substitution : Enhances metabolic stability and kinase inhibition (e.g., 6-(4-fluorophenyl) derivatives) .
    Methodological approach : Synthesize analogs, compare IC₅₀ values, and correlate with computational parameters (e.g., logP, polar surface area) .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of novel derivatives?

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., M. tuberculosis pantothenate synthetase) .
  • QSAR modeling : Develop regression models linking structural descriptors (e.g., Hammett constants) to activity .

Advanced: How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from assay variability or structural impurities . Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, incubation time) .
  • Purity verification : Validate compounds via HPLC and elemental analysis before testing .
  • Meta-analysis : Compare data across studies while controlling for substituent effects and experimental parameters .

Advanced: What strategies improve synthetic yield and purity in multi-step reactions?

  • Stepwise optimization : Isolate intermediates (e.g., Schiff bases) to prevent side reactions .
  • Catalyst selection : Use triethylamine for coupling reactions to enhance efficiency .
  • Solvent-free or microwave-assisted synthesis : Reduces reaction time and improves atom economy .

Advanced: What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?

  • Kinase inhibition : The compound’s planar structure allows π-π stacking with ATP-binding pockets (e.g., in CDK2) .
  • Antimicrobial action : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
  • Receptor activation : Derivatives like CITCO act as constitutive androstane receptor (CAR) agonists, modulating hepatic metabolism .

Advanced: How can photophysical properties be leveraged for imaging or diagnostic applications?

  • Fluorescence tagging : Introduce carbaldehyde groups (e.g., at position 5) for conjugation with fluorophores .
  • Solvatochromism : Study emission shifts in solvents of varying polarity to assess environmental sensitivity .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Use column chromatography with gradients (e.g., petrol ether/EtOAc) for scalable separation .
  • Thermal degradation : Optimize drying conditions (e.g., lyophilization) to preserve stability .

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